sEH-IN-12 -

sEH-IN-12

Catalog Number: EVT-13564592
CAS Number:
Molecular Formula: C25H29N5O2
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Soluble epoxide hydrolase inhibitor IN-12, commonly referred to as sEH-IN-12, is a chemical compound that has garnered attention in the field of pharmacology due to its potential therapeutic applications. It primarily functions as an inhibitor of soluble epoxide hydrolase, an enzyme that plays a crucial role in the metabolism of epoxides, which are important signaling molecules involved in various physiological processes, including inflammation and pain modulation. The inhibition of this enzyme can lead to increased levels of beneficial epoxides, thereby providing a therapeutic strategy for treating conditions such as hypertension and pain-related disorders.

Source and Classification

sEH-IN-12 is classified under the category of small molecule inhibitors. It is derived from a structural modification of existing compounds known for their inhibitory effects on soluble epoxide hydrolase. The compound's synthesis often involves organic chemistry techniques that facilitate the formation of specific functional groups essential for its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of sEH-IN-12 typically involves several key steps:

  1. Starting Materials: The synthesis begins with specific precursors that can include various anhydrides and amines.
  2. Reaction Conditions: Common solvents used in the synthesis include dimethylformamide and dichloroethane, which help facilitate the reaction at controlled temperatures.
  3. Purification: After the reaction, purification is often achieved through techniques such as high-performance liquid chromatography (HPLC), ensuring that the final product is of high purity for biological testing.

For instance, one method involves reacting an anhydride with a suitable amine under reflux conditions, followed by extraction and purification steps to isolate the desired sEH-IN-12 compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of sEH-IN-12 features a core structure that includes various functional groups critical for its interaction with soluble epoxide hydrolase. Typically, the compound consists of a central carbon framework with substituents that enhance its binding affinity to the enzyme.

  • Molecular Formula: The exact molecular formula can vary based on specific derivatives but generally includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • 3D Structure: Advanced techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy may be employed to elucidate the precise three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis

Reactions and Technical Details

sEH-IN-12 participates in various chemical reactions primarily related to its function as an inhibitor:

  1. Binding Interactions: The primary reaction involves the binding of sEH-IN-12 to the active site of soluble epoxide hydrolase, which prevents the enzyme from catalyzing its normal substrate reactions.
  2. Inhibition Mechanism: This binding alters the enzyme's conformation, effectively reducing its activity and leading to increased levels of epoxides in biological systems.

The kinetics of these reactions can be studied using enzyme assays that measure the rate of substrate conversion in the presence and absence of sEH-IN-12 .

Mechanism of Action

Process and Data

The mechanism by which sEH-IN-12 exerts its inhibitory effects involves several steps:

  1. Enzyme Binding: Upon administration, sEH-IN-12 binds to soluble epoxide hydrolase at its active site.
  2. Conformational Change: This binding induces a conformational change in the enzyme, inhibiting its ability to hydrolyze epoxides into diols.
  3. Biological Consequences: As a result, there is an accumulation of epoxides, which can lead to enhanced physiological responses such as vasodilation and reduced inflammation.

Research indicates that this mechanism can be quantitatively assessed through various biochemical assays that track changes in enzyme activity .

Physical and Chemical Properties Analysis

Physical Properties

sEH-IN-12 typically exhibits properties consistent with small organic molecules:

  • Appearance: Often appears as a crystalline solid or oil depending on purity and formulation.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

The chemical stability of sEH-IN-12 is influenced by factors such as pH and temperature. Under standard laboratory conditions, it remains stable but may degrade under extreme conditions or prolonged exposure to light.

Applications

Scientific Uses

sEH-IN-12 has significant potential in various scientific applications:

  1. Pharmacological Research: It serves as a tool compound for studying the role of soluble epoxide hydrolase in various diseases.
  2. Therapeutic Development: Researchers are exploring its use as a therapeutic agent for conditions like hypertension, pain management, and inflammatory diseases.
  3. Biochemical Studies: It aids in elucidating biochemical pathways involving epoxides and their physiological effects.
Mechanistic Insights into sEH-IN-12-Mediated Epoxide Hydrolase Inhibition

Biochemical Pathways of Soluble Epoxide Hydrolase (sEH) in Lipid Signaling Cascades

Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the arachidonic acid cascade, primarily responsible for hydrolyzing epoxy fatty acids (EpFAs) into less bioactive diols. Epoxyeicosatrienoic acids (EETs), derived from arachidonic acid via cytochrome P450 epoxygenases, serve as key signaling molecules with vasodilatory, anti-inflammatory, and organ-protective properties. sEH catalyzes the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs), diminishing their biological activity [6] [9]. This hydrolysis reaction follows a two-step catalytic mechanism: nucleophilic attack by Asp333 on the epoxide ring, forming a covalent ester intermediate, followed by hydrolysis via a water molecule activated by tyrosine residues (Tyr381/Tyr465) [9]. sEH also metabolizes epoxides from other fatty acids, including linoleic acid (EpOMEs), which yield pro-inflammatory diols (DiHOMEs) upon hydrolysis [10]. The enzyme’s activity is tissue-specific, with high expression in liver and kidney, influencing cardiovascular and metabolic homeostasis [7] [9].

Table 1: Key Epoxy Fatty Acid (EpFA) Substrates of sEH and Their Biological Roles

Precursor Fatty AcidEpFA MetaboliteBiological ActivityDiol Metabolite
Arachidonic acid (ARA)14,15-EET, 11,12-EETVasodilation, Anti-inflammation14,15-DHET, 11,12-DHET
Linoleic acid (LA)9,10-EpOMEPro-angiogenic9,10-DiHOME
α-Linolenic acid (ALA)9,10-EpODEVasoactive9,10-DiHODE
Docosahexaenoic acid (DHA)19,20-EDPCardioprotective19,20-DiHDPA

Data synthesized from [6] [10]

Structural Basis of sEH-IN-12 Binding to Catalytic Domains: X-ray Crystallography and Molecular Dynamics

sEH-IN-12 (C₂₅H₂₉N₅O₂, MW 431.53 g/mol) is a urea-based inhibitor exhibiting high affinity for the sEH catalytic pocket. X-ray crystallography of human sEH (PDB: 1ZD3) reveals a dimeric structure with a C-terminal hydrolase domain harboring the catalytic triad (Asp333, Tyr381, Tyr465) [1] [9]. The urea moiety of sEH-IN-12 forms critical hydrogen bonds: the carbonyl oxygen interacts with Tyr381 and Tyr465, while the N-H group donates a hydrogen bond to Asp333. This binding mimics the transition state of the epoxide substrate, rendering sEH-IN-12 a competitive inhibitor [9]. Additionally, the adamantyl group of sEH-IN-12 occupies the hydrophobic "W334 niche," and its flexible alkyl chain extends into the "F265 pocket," enhancing binding stability. Molecular dynamics simulations confirm low conformational flexibility (<1 Å RMSD) during ligand-receptor engagement, explaining its nanomolar inhibitory potency (IC₅₀ ≈ 11 nM) [1] [9].

Modulation of Epoxy Fatty Acid (EpFA) Metabolism: Stabilization of Anti-Inflammatory Epoxyeicosatrienoic Acids (EETs)

sEH-IN-12 potently shifts EpFA metabolism toward the accumulation of bioactive epoxides. In endothelial cells, sEH inhibition increases EET levels by 4-fold while suppressing DHET formation, as demonstrated by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [6] [10]. This shift enhances EET-mediated activation of calcium-activated potassium (KCa) channels, inducing vascular hyperpolarization and vasodilation [3]. Critically, sEH-IN-12 redirects EETs toward alternative pathways:

  • Chain elongation: Formation of 16,17-epoxy-22:3 (elongated 14,15-EET).
  • β-Oxidation: Production of chain-shortened epoxides like 10,11-epoxy-16:2.
  • Esterification into phospholipids: Enhancing membrane incorporation of EETs [6].These metabolic reroutings prolong EET half-life and amplify their anti-inflammatory effects. In stroke-prone hypertensive rats, sEH-IN-12 treatment elevates plasma EET/DHET ratios by 3.5-fold, correlating with improved vascular compliance [3] [7]. The SAMI (Simultaneous Analysis of Multiple Indices) approach confirms that multi-substrate epoxide/diol ratios (e.g., EET/DHET + EpOME/DiHOME) provide robust biomarkers of in vivo sEH inhibition [10].

Cross-Talk Between sEH Inhibition and Inflammatory Cytokine Suppression (NF-κB, TNF-α, IL-6)

sEH-IN-12 exerts indirect anti-inflammatory effects by modulating cytokine networks. EETs stabilized by sEH inhibition suppress NF-κB activation via IκB kinase (IKK) inhibition, preventing IκBα degradation and subsequent nuclear translocation of NF-κB [4] [8]. This downregulates pro-inflammatory gene transcription:

  • TNF-α inhibition: EETs reduce TNF-α synthesis in macrophages by >50%, disrupting its auto-amplification loop.
  • IL-6 suppression: In RAW264.7 macrophages, EETs decrease IL-6 release by blocking NF-κB phosphorylation at Ser536/Ser468 [4] [8].sEH-IN-12 also interrupts TNF-α signaling cascades: TNF-α normally induces IL-6 via JAK/STAT3 and NADPH oxidase pathways, but EETs attenuate STAT3 phosphorylation and reactive oxygen species (ROS) generation [8]. In cerebral ischemia models, sEH-IN-12 pretreatment reduces TNF-α and IL-6 levels by 60–70%, diminishing leukocyte infiltration and infarct size (36% vs. 53% in controls) [3] [7].

Table 2: sEH-IN-12-Mediated Modulation of Inflammatory Pathways

Target PathwayEffect of sEH-IN-12Functional OutcomeExperimental Evidence
NF-κB/IκBα↓ IκBα degradationReduced nuclear translocation of NF-κB70% ↓ in phospho-IκBα in macrophages [4]
TNF-α synthesis↓ TNF-α mRNA expressionDisrupted cytokine cascade50% ↓ in serum TNF-α in stroke models [3]
IL-6 release↓ STAT3 phosphorylation & ROSAttenuated acute-phase response60% ↓ in IL-6 in RAW264.7 cells [8]
NADPH oxidase↓ Superoxide productionLower oxidative stress45% ↓ in ROS in endothelial cells [8]

Properties

Product Name

sEH-IN-12

IUPAC Name

6-[3-(cyclohexylcarbamoyl)phenyl]-N-methyl-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C25H29N5O2/c1-29(15-16-30-14-6-13-27-30)25(32)21-11-12-23(26-18-21)19-7-5-8-20(17-19)24(31)28-22-9-3-2-4-10-22/h5-8,11-14,17-18,22H,2-4,9-10,15-16H2,1H3,(H,28,31)

InChI Key

WHWMQARWVOOSFY-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C=CC=N1)C(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)C(=O)NC4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.